methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl bromoacetate under similar conditions to yield the final product . The reaction is usually carried out in an organic solvent like acetone or dichloromethane at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 7-hydroxy-4-methylcoumarin
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
Uniqueness
Methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific structural features, such as the benzyl group and the ester linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, a compound featuring a chromenone backbone, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Molecular Formula and Weight:
- Formula: C26H24O6
- Molecular Weight: 432.47 g/mol
Structural Characteristics:
The compound contains a chromenone moiety, which is known for various biological activities including antioxidant and anti-inflammatory effects. The presence of the benzyl group enhances its lipophilicity, potentially influencing its bioactivity.
Antioxidant Activity
Research indicates that derivatives of chromenone structures exhibit significant antioxidant properties. The mechanism involves the scavenging of free radicals, which is crucial in reducing oxidative stress linked to various diseases.
Antimicrobial Activity
Studies have shown that compounds similar to this compound demonstrate antimicrobial properties against a range of pathogens. For instance, derivatives have been tested against bacteria and fungi, exhibiting varying degrees of inhibition.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate inhibition | |
Escherichia coli | Significant inhibition | |
Candida albicans | Mild inhibition |
Anti-inflammatory Effects
The chromenone structure is associated with anti-inflammatory activities. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
-
Study on Antioxidant Properties:
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, supporting its use as an antioxidant agent. -
Antimicrobial Evaluation:
In vitro studies assessed the antimicrobial efficacy of the compound against several bacterial strains. The results showed that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. -
Anti-inflammatory Mechanism:
Research into the anti-inflammatory effects revealed that the compound could downregulate the expression of COX enzymes in macrophages, highlighting its potential as a therapeutic agent for inflammatory conditions.
Research Findings
Recent advancements in synthetic methodologies have facilitated the production of this compound and its derivatives. These compounds are being explored for their pharmacological properties in various biological assays.
Table of Biological Activities
Properties
IUPAC Name |
methyl 2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-13-16-9-8-15(24-12-19(21)23-2)11-18(16)25-20(22)17(13)10-14-6-4-3-5-7-14/h3-9,11H,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKIZFAYWIUTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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